5-(2-nitrophenyl)-3H-1,3,4-oxadiazol-2-one
Overview
Description
5-(2-nitrophenyl)-3H-1,3,4-oxadiazol-2-one: is a heterocyclic compound that contains an oxadiazole ring fused with a nitrophenyl group
Mechanism of Action
Target of Action
Compounds with a similar (2-nitrophenyl)methanol scaffold have been shown to inhibitPqsD , a key enzyme in the biosynthesis of signal molecules in the cell-to-cell communication of Pseudomonas aeruginosa .
Mode of Action
Based on the similar (2-nitrophenyl)methanol derivatives, it can be inferred that these compounds may interact with their target enzyme, pqsd, leading to inhibition of its activity .
Biochemical Pathways
Inhibition of pqsd by similar compounds would disrupt the production of signal molecules inPseudomonas aeruginosa, potentially affecting cell-to-cell communication within this bacterial species .
Result of Action
Based on the action of similar compounds, it can be inferred that the inhibition of pqsd could disrupt cell-to-cell communication inPseudomonas aeruginosa, potentially affecting its ability to form biofilms or respond to changes in its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-nitrophenyl)-3H-1,3,4-oxadiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent with a catalytic amount of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction parameters, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 5-(2-nitrophenyl)-3H-1,3,4-oxadiazol-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Cyclization: Appropriate precursors and catalysts under reflux conditions.
Major Products:
Reduction: 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Cyclization: More complex heterocyclic compounds.
Scientific Research Applications
Chemistry: 5-(2-nitrophenyl)-3H-1,3,4-oxadiazol-2-one is used as a building block in organic synthesis to create more complex molecules
Biology and Medicine: In medicinal chemistry, this compound and its derivatives are investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the nitrophenyl group and the oxadiazole ring contributes to its bioactivity.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its stability and unique electronic properties. It is also explored for use in sensors and other electronic devices.
Comparison with Similar Compounds
5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one: A reduced form of the compound with an amino group instead of a nitro group.
5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one: A derivative with a chlorine substituent on the phenyl ring.
5-(2-methylphenyl)-3H-1,3,4-oxadiazol-2-one: A derivative with a methyl group on the phenyl ring.
Uniqueness: 5-(2-nitrophenyl)-3H-1,3,4-oxadiazol-2-one is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from its analogs with different substituents.
Properties
IUPAC Name |
5-(2-nitrophenyl)-3H-1,3,4-oxadiazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8-10-9-7(15-8)5-3-1-2-4-6(5)11(13)14/h1-4H,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSUVFMYVANOMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310319 | |
Record name | 5-(2-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83725-79-5 | |
Record name | 5-(2-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83725-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 225244 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083725795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC225244 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225244 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(2-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUT6DJX6ZG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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